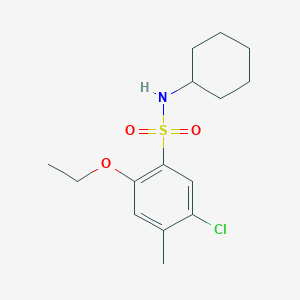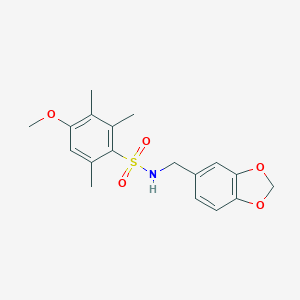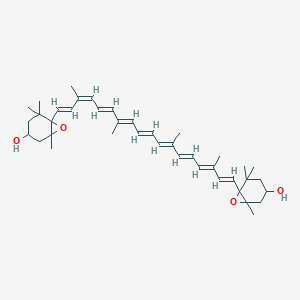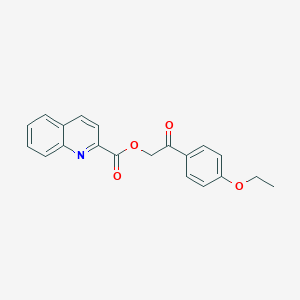
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, also known as MTT, is a chemical compound that has been widely used in scientific research for its unique properties. MTT is a yellow water-soluble compound that is widely used in cell viability assays, drug screening, and cancer research.
Wirkmechanismus
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a tetrazolium salt that is reduced by living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is reduced by mitochondrial dehydrogenases in living cells, which convert the tetrazolium salt into formazan. The formazan product is insoluble in water and can be quantified using a spectrophotometer.
Biochemical and Physiological Effects
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a non-toxic compound that does not affect the growth or metabolism of cells. It is widely used in cell viability assays because it is a reliable indicator of cell viability and proliferation. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in microbiology to assess the antimicrobial activity of compounds.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has some limitations. It cannot distinguish between live and dead cells, and it is not suitable for use with cells that do not have mitochondrial dehydrogenases.
Zukünftige Richtungen
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has been widely used in scientific research for many years. However, there are still many potential future directions for this compound. One potential future direction is the development of new tetrazolium salts that can be used in cell viability assays. Another potential future direction is the use of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride could be used in combination with other compounds to develop new drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is a widely used tetrazolium salt that is used in scientific research to assess cell viability and proliferation. It is easy to use, inexpensive, and provides accurate results. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride has several advantages as a cell viability assay, but it also has some limitations. However, there are still many potential future directions for this compound, and it will continue to be an important tool in scientific research for many years to come.
Synthesemethoden
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride) with sodium nitrite and hydrochloric acid. The reaction results in the formation of 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is widely used in scientific research for its ability to assess cell viability and proliferation. It is commonly used in drug screening assays to determine the cytotoxicity of potential drugs. 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is also used in cancer research to evaluate the effectiveness of chemotherapy drugs. In addition, 3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride is used in microbiology to assess the antimicrobial activity of compounds.
Eigenschaften
CAS-Nummer |
174752-84-2 |
|---|---|
Produktname |
3-(3,3-Dimethyltriazeno)phenylaminocarbonylethylpyridinium chloride |
Molekularformel |
C16H20ClN5O |
Molekulargewicht |
333.81 g/mol |
IUPAC-Name |
N-[3-(dimethylaminodiazenyl)phenyl]-3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C16H19N5O.ClH/c1-20(2)19-18-15-8-6-7-14(13-15)17-16(22)9-12-21-10-4-3-5-11-21;/h3-8,10-11,13H,9,12H2,1-2H3;1H |
InChI-Schlüssel |
BIWKYWGWCGJCCV-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Kanonische SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CC[N+]2=CC=CC=C2.[Cl-] |
Synonyme |
N-(3-dimethylaminodiazenylphenyl)-3-pyridin-1-yl-propanamide chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)


![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)






methanone](/img/structure/B223532.png)
